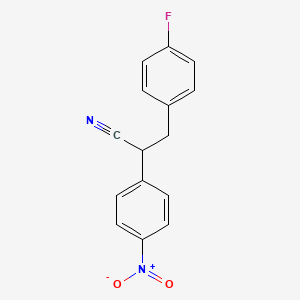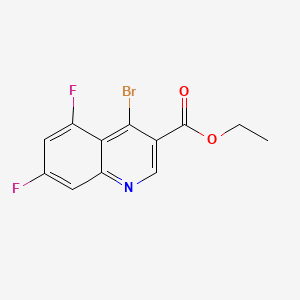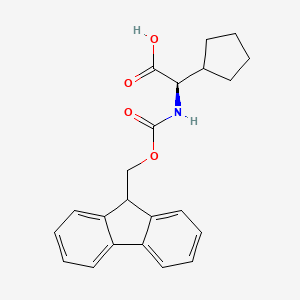
FMOC-D-CPG-OH
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation d'hydrogel
Les hexapeptides cationiques dérivés du Fmoc, qui comprennent le FMOC-D-CPG-OH, ont été utilisés pour créer des hydrogels à base de peptides . Ces hydrogels sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques . Ils sont formés par des réseaux gonflés d'eau et présentent différents avantages, notamment une sensibilité chimique et physique aux stimuli, une biocompatibilité intrinsèque de leurs constituants moléculaires, une accessibilité chimique, une possibilité de réglage et la génération d'un environnement physiologiquement pertinent pour les expériences in vitro .
Ingénierie tissulaire
Les hexapeptides cationiques dérivés du Fmoc, y compris le this compound, ont été utilisés en ingénierie tissulaire . L'hydrogel Fmoc-K3, qui est le plus rigide, agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication des cellules .
Administration de médicaments
Les hydrogels à base de peptides, qui peuvent être formés à l'aide du this compound, conviennent à l'administration de médicaments . Ces hydrogels peuvent encapsuler des médicaments et les libérer de manière contrôlée, ce qui en fait le choix idéal pour les systèmes d'administration de médicaments .
Outils de diagnostic pour l'imagerie
Les hydrogels à base de peptides, qui peuvent être formés à l'aide du this compound, peuvent être utilisés comme outils de diagnostic pour l'imagerie . Ces hydrogels peuvent encapsuler des agents d'imagerie et les libérer de manière contrôlée, ce qui en fait le choix idéal pour l'imagerie diagnostique .
Applications de bio-impression
Les hexapeptides cationiques dérivés du Fmoc, y compris le this compound, ont été proposés comme échafaudage pour les applications de bio-impression
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
- FMOC-D-CPG-OH is a compound frequently used in solid-phase peptide synthesis (SPPS) as a protecting group for amines . Its primary target is the amino group (–NH₂) of amino acids.
- Fmoc carbamate is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
- The stable adduct formed between piperidine and the dibenzofulvene byproduct prevents it from reacting with the substrate .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
The Fmoc group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
It is known that the Fmoc group, a key component of this compound, has been used extensively in peptide synthesis . This suggests that the compound could potentially interact with various cellular processes related to protein synthesis and modification.
Molecular Mechanism
The molecular mechanism of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base . This process allows for the controlled synthesis of peptides, with the Fmoc group protecting the amine from unwanted reactions during the synthesis process .
Temporal Effects in Laboratory Settings
The temporal effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid in laboratory settings are largely dependent on its role in peptide synthesis . The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This rapid removal allows for efficient peptide synthesis in laboratory settings .
Metabolic Pathways
Given its role in peptide synthesis, it is likely that this compound interacts with enzymes and cofactors involved in protein synthesis and modification .
Subcellular Localization
Given its role in peptide synthesis, it is likely that this compound is localized in areas of the cell where protein synthesis and modification occur .
Propriétés
IUPAC Name |
(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWHUIQSEKGLAQ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673976 | |
| Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136555-16-3 | |
| Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



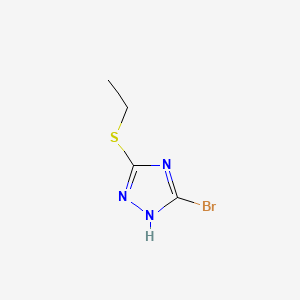
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)
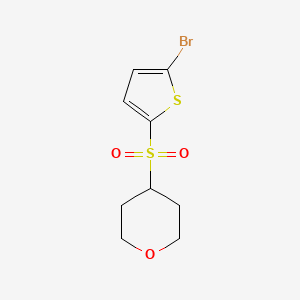

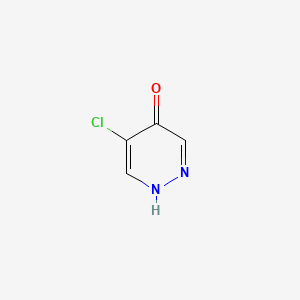
![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)
![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)
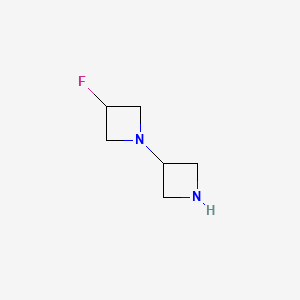
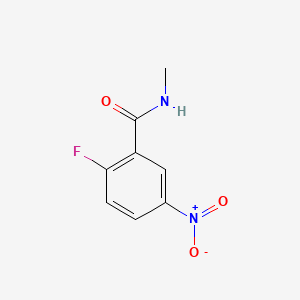
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)
